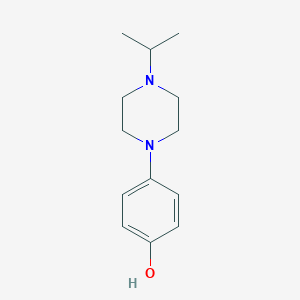

1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-ylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBPGRMBBHKAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867400 | |

| Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-97-0 | |

| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-[4-isopropyl-1-piperazinyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isopropyl-4-(4-hydroxyphenyl)piperazine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(4-propan-2-ylpiperazin-1-yl)phenol, is a heterocyclic organic compound featuring a piperazine ring substituted with isopropyl and 4-hydroxyphenyl groups. This molecule serves as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Terconazole[1][2]. The versatile structure of piperazine and its derivatives makes them a subject of ongoing research for various therapeutic applications, including the development of novel antifungal, anticancer, and central nervous system (CNS) modulating agents[1]. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the melting point has been experimentally determined, some physical properties like boiling point and density are based on computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-propan-2-ylpiperazin-1-yl)phenol | [3] |

| CAS Number | 67914-97-0 | [1][2][4][5] |

| Molecular Formula | C₁₃H₂₀N₂O | [2][4] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | White crystalline solid powder | [2] |

| Melting Point | 244–247 °C | [2][6] |

| Boiling Point | 364.8 ± 37.0 °C (Predicted) | |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.18 ± 0.30 (Predicted) | |

| InChI Key | BMBPGRMBBHKAEP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical pathways. The selection of a particular method may depend on factors such as starting material availability, scalability, and desired purity.

Reductive Alkylation of N-(4-hydroxyphenyl)piperazine

This is a common laboratory-scale method involving the reaction of N-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent.[1]

Experimental Protocol:

-

Dissolve N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml).[6]

-

Add sodium cyanoborohydride (3.78 g) to the stirred solution.[6]

-

Adjust the pH of the solution to 7.5 using a few drops of N hydrochloric acid.[6]

-

Continue stirring at room temperature (~20 °C) for 19 hours.[6]

-

Add further portions of acetone (8.7 g) and sodium cyanoborohydride (1.89 g) and re-adjust the pH to 7.5.[6]

-

Stir for an additional 8 hours at room temperature.[6]

-

Add water (100 ml) to precipitate the solid product.[6]

-

Collect the solid by suction filtration and dry it under vacuum over phosphorous pentoxide to a constant weight.[6]

-

Recrystallize the crude product from a mixture of ethanol and methanol to yield pure this compound. The reported yield is approximately 72%.[6]

Caption: Reductive Alkylation Workflow

Selective Demethylation

An alternative synthetic route involves the demethylation of a methoxy precursor, 1-isopropyl-4-(4-methoxyphenyl)piperazine. This method can simplify the purification process.[1]

Experimental Protocol:

-

Reflux 1-isopropyl-4-(4-methoxyphenyl)piperazine with a strong acid, such as 48% aqueous hydrobromic acid (HBr).[1]

-

Maintain the reaction temperature between 110-120°C for several hours to ensure complete demethylation.[1]

-

Upon reaction completion, proceed with standard work-up and purification procedures to isolate the final hydroxylated product.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the antifungal agent terconazole. This document details the synthetic pathway, predicted spectroscopic data for structural confirmation, and the relevant biological context, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67914-97-0 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O | [3][4] |

| Molecular Weight | 220.31 g/mol | [2][3] |

| Melting Point | 245-247 °C | [3] |

| Appearance | White solid powder | [3] |

| Assay | 98% - 100% | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Reductive Amination

Materials:

-

1-(4-hydroxyphenyl)piperazine

-

Acetone

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Water

-

N Hydrochloric acid (HCl)

-

Ethanol

-

Phosphorous pentoxide (P₄O₁₀)

Procedure:

-

A solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) is prepared in a mixture of methanol (100 ml) and water (20 ml).

-

Sodium cyanoborohydride (3.78 g) is added to the stirred solution.

-

The pH of the resulting solution is adjusted to 7.5 by the dropwise addition of N hydrochloric acid.

-

The reaction mixture is stirred at room temperature (~20°C) for 19 hours.

-

Following this, additional acetone (8.7 g) and sodium cyanoborohydride (1.89 g) are added to the mixture, and the pH is readjusted to 7.5.

-

The mixture is stirred for a further 8 hours at room temperature.

-

Water (100 ml) is added to the reaction mixture to precipitate the product.

-

The solid product is collected by suction filtration and dried under vacuum over phosphorous pentoxide to a constant weight.

-

The crude product is recrystallized from a mixture of ethanol and methanol to yield pure this compound.

This protocol provides a reliable method for the laboratory-scale synthesis of the target compound. An alternative industrial approach involves the reaction of 4-chlorophenol with 1-isopropylpiperazine in the presence of a base like potassium carbonate at elevated temperatures.[1]

Spectroscopic Analysis for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on the known structure and spectroscopic data of analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, piperazine, and isopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 | Doublet | 2H | Ar-H (ortho to OH) |

| ~ 6.7 | Doublet | 2H | Ar-H (meta to OH) |

| ~ 3.1 | Multiplet | 4H | Piperazine-H (adjacent to N-Aryl) |

| ~ 2.7 | Multiplet | 4H | Piperazine-H (adjacent to N-Isopropyl) |

| ~ 2.8 | Septet | 1H | Isopropyl-CH |

| ~ 1.1 | Doublet | 6H | Isopropyl-CH₃ |

| ~ 9.0 | Singlet (broad) | 1H | Phenolic-OH |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Ar-C (C-OH) |

| ~ 145 | Ar-C (C-N) |

| ~ 118 | Ar-CH (ortho to OH) |

| ~ 116 | Ar-CH (meta to OH) |

| ~ 55 | Isopropyl-CH |

| ~ 50 | Piperazine-CH₂ (adjacent to N-Aryl) |

| ~ 48 | Piperazine-CH₂ (adjacent to N-Isopropyl) |

| ~ 18 | Isopropyl-CH₃ |

Predicted Mass Spectrometry Data

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 205 | [M - CH₃]⁺ |

| 177 | [M - C₃H₇]⁺ |

| 134 | [HOC₆H₄N(CH₂)₂]⁺ |

| 120 | [HOC₆H₄N]⁺ |

| 94 | [HOC₆H₄]⁺ |

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2970-2800 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1240 | Strong | C-O stretch (phenol) |

| 1180 | Strong | C-N stretch |

Biological Context and Significance

This compound serves as a crucial building block in the synthesis of terconazole, a triazole antifungal agent.[1] Terconazole is used to treat fungal infections, particularly vulvovaginal candidiasis.

Mechanism of Action of Terconazole

Terconazole, like other azole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry. The document details the primary synthetic route of reductive amination, alternative pathways, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and logical relationships are illustrated using diagrams.

Introduction

This compound (CAS 67914-97-0) is a crucial chemical building block, most notably utilized in the synthesis of the triazole antifungal agent, terconazole.[1] Its molecular structure, featuring a piperazine ring substituted with an isopropyl group and a hydroxyphenyl group, makes it a versatile precursor for various pharmaceutical compounds. This guide focuses on the practical synthesis, purification, and characterization of this important intermediate.

Primary Synthetic Pathway: Reductive Amination

The most common and well-documented laboratory method for synthesizing this compound is through the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone.[1] This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride to yield the N-isopropyl-substituted product.

Caption: Reductive amination synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the reductive amination of N-(4-hydroxyphenyl)piperazine.[2]

-

Reaction Setup: A solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) is prepared in a mixture of methanol (100 ml) and water (20 ml).

-

pH Adjustment: The solution is stirred, and the pH is adjusted to 7.5 by the dropwise addition of 1N hydrochloric acid.

-

Reduction: Sodium cyanoborohydride (3.78 g) is added to the stirred solution. The reaction is continued at room temperature (approx. 20°C) for 19 hours.

-

Second Addition: To drive the reaction to completion, further acetone (8.7 g) and sodium cyanoborohydride (1.89 g) are added to the mixture. The pH is re-adjusted to 7.5.

-

Reaction Monitoring: The mixture is stirred for an additional 8 hours at room temperature.

-

Precipitation: Water (100 ml) is added to the reaction mixture to precipitate the solid product.

-

Isolation: The precipitated solid is collected by suction filtration.

-

Drying: The crude product is vacuum dried over phosphorous pentoxide until a constant weight is achieved.

-

Purification: The crude material is recrystallized from a mixture of ethanol and methanol to yield the pure product.

Quantitative Data Summary

The table below summarizes the key quantitative data from the described synthesis.

| Parameter | Value | Reference |

| Starting Material | N-(4-hydroxyphenyl)piperazine | [2] |

| Reagents | Acetone, Sodium Cyanoborohydride | [2] |

| Solvent | Methanol / Water | [2] |

| Reaction Time | 27 hours (19h + 8h) | [2] |

| Final Yield | 4.78 g (72% of theoretical) | [2] |

| Melting Point | 244-246° C | [2] |

| Appearance | Crystalline solid | [2] |

Alternative Synthetic Routes

While reductive amination is a common approach, other industrial and laboratory methods exist for the synthesis of this compound.

Caption: Alternative synthetic pathways to the target compound.

-

Route A: Nucleophilic Aromatic Substitution: An industrial approach involves the reaction of 4-chlorophenol with 1-isopropylpiperazine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, at elevated temperatures.[1]

-

Route B: Demethylation: Another strategy begins with 1-isopropyl-4-(4-methoxyphenyl)piperazine. The final hydroxylated product is obtained by demethylating this precursor using a strong acid like hydrobromic acid.[1] This route is useful if the methoxy-analogue is a more readily available starting material.

General Experimental Workflow

The overall process, from initial reaction to the final pure compound, follows a standard chemistry workflow. This involves the main synthesis reaction, followed by workup to isolate the crude product, purification to remove impurities, and finally, characterization to confirm the identity and purity of the final product.

Caption: General workflow for synthesis and purification.

Application in Drug Development

The primary significance of this compound lies in its role as a direct precursor to antifungal medications. Its structure provides the core piperazine and hydroxyphenyl moieties necessary for the final active pharmaceutical ingredient (API).

Caption: Role as a key precursor in Terconazole synthesis.

As illustrated, this compound is a critical starting point in the multi-step synthesis of terconazole, a widely used agent for treating fungal infections.[1] The efficiency and scalability of its synthesis are therefore of great importance to the pharmaceutical manufacturing sector.[1]

Conclusion

The synthesis of this compound is well-established, with reductive amination serving as a reliable and high-yielding laboratory method. Alternative industrial routes provide flexibility in manufacturing based on starting material availability and cost. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals involved in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. Primarily recognized as a key synthetic intermediate in the production of the triazole antifungal agent terconazole, its principal mechanism of action is inferred to be the inhibition of fungal ergosterol biosynthesis. This is attributed to the disruption of the lanosterol 14α-demethylase (CYP51) enzyme, a critical component of the fungal cell membrane synthesis pathway. The 4-hydroxyphenyl moiety is a crucial pharmacophoric element for this activity. Beyond its role as an antifungal precursor, the inherent piperazine scaffold suggests potential interactions with central nervous system (CNS) targets. While direct quantitative data for this compound on many of these targets is limited, this guide presents available data on closely related analogs to elucidate its potential secondary pharmacological activities, including CNS receptor modulation and antioxidant effects. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug development efforts.

Primary Mechanism of Action: Antifungal Activity

The most well-documented role of this compound is as a precursor in the synthesis of terconazole.[1] Consequently, its primary mechanism of action is understood in the context of the broader class of triazole antifungal agents.

Inhibition of Fungal Ergosterol Biosynthesis

Triazole antifungals, including terconazole, exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity and function.

The proposed mechanism involves the 4-hydroxyphenyl group of this compound, which is believed to facilitate hydrogen bonding with the heme cofactor within the active site of CYP51.[1] This interaction is critical for the inhibitory activity, and the absence or modification of this hydroxyl group typically results in a loss of antifungal efficacy.[1]

Potential Secondary Mechanisms of Action

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents. This suggests that this compound and its analogs may possess other biological activities.

Central Nervous System (CNS) Receptor Modulation

A study on 1-substituted 4-(3-hydroxyphenyl)piperazines, close structural analogs of the title compound, revealed potent antagonist activity at μ, δ, and κ opioid receptors. This suggests that the 4-hydroxyphenylpiperazine scaffold has the potential for opioid receptor modulation.

Table 1: Opioid Receptor Antagonist Activity of a Close Analog

| Compound | Receptor | Ke (nM) | Assay Type |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperazine | μ (mu) | 0.88 | [35S]GTPγS functional assay |

| δ (delta) | 13.4 | [35S]GTPγS functional assay | |

| κ (kappa) | 4.09 | [35S]GTPγS functional assay |

Data from a study on a structural analog with the hydroxyl group at the meta-position.

Antioxidant Activity

The presence of a phenolic hydroxyl group in this compound suggests inherent antioxidant properties. Phenolic compounds are well-known free radical scavengers, and this activity has been demonstrated in cell-based assays for the title compound.

Tyrosinase Inhibition

Derivatives of 4-(4-hydroxyphenyl)piperazine have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Although the parent compound, 1-(4-hydroxyphenyl)piperazine, showed modest activity, certain aroyl derivatives exhibited potent inhibition.

Table 2: Tyrosinase Inhibitory Activity of 4-(4-hydroxyphenyl)piperazine and its Derivatives

| Compound | R Group | IC50 (µM) |

| 1-(4-hydroxyphenyl)piperazine | H | 28.9 |

| (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone | Unsubstituted Phenyl | 73.2 |

| (2-chlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone | 2-Chlorophenyl | 4.6 |

| (2,4-dichlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone | 2,4-Dichlorophenyl | 1.5 |

| Kojic Acid (Reference) | - | 17.8 |

Experimental Protocols

The following are representative protocols for assays relevant to the mechanisms of action discussed. These are generalized methodologies and may require optimization for specific experimental conditions.

Fungal CYP51 Inhibition Assay (Cell-Free)

This protocol is adapted from studies on azole antifungals.

-

Preparation of Microsomes:

-

Culture a fungal strain (e.g., Candida albicans) and prepare microsomes containing CYP51.

-

-

Reaction Mixture:

-

In a reaction tube, combine the fungal microsomes, a NADPH-generating system, and the test compound (this compound) at various concentrations.

-

-

Incubation:

-

Initiate the reaction by adding a radiolabeled substrate (e.g., [14C]lanosterol).

-

Incubate the mixture under optimized conditions (e.g., 37°C for 1 hour).

-

-

Sterol Extraction and Analysis:

-

Stop the reaction and extract the sterols using an organic solvent.

-

Separate the sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Quantify the amount of converted product (ergosterol) and remaining substrate (lanosterol) using a radioactivity detector.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

-

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This protocol is a general method for assessing binding affinity to the D2 receptor.

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

-

Assay Buffer:

-

Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

-

Competition Binding:

-

In a 96-well plate, add the cell membranes, a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the test compound.

-

Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor.

-

Cell Culture:

-

Culture a cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compound in an appropriate assay buffer.

-

-

Assay Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

For antagonist mode, pre-incubate the cells with the test compound.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a known 5-HT2A agonist (e.g., serotonin) to the wells (for antagonist mode) or the test compound (for agonist mode).

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity as a measure of intracellular calcium mobilization.

-

For agonist activity, determine the EC50 value (concentration for 50% of maximal response).

-

For antagonist activity, determine the IC50 value (concentration that inhibits 50% of the agonist response).

-

Conclusion

This compound is a molecule with a well-defined primary role as a precursor in antifungal drug synthesis, from which its principal mechanism of action—inhibition of fungal CYP51—is inferred. The structural features of this compound, namely the 4-hydroxyphenyl and piperazine moieties, suggest a broader pharmacological potential. While direct experimental data on the title compound is sparse, evidence from closely related analogs indicates potential for CNS receptor modulation, particularly as an opioid receptor antagonist. Furthermore, its phenolic nature confers antioxidant properties. The data and protocols presented in this guide provide a foundation for further investigation into the multifaceted pharmacology of this compound and its derivatives, which may lead to the development of new therapeutic agents. Further studies are warranted to fully elucidate the direct biological activities and establish a comprehensive structure-activity relationship for this class of compounds.

References

An In-depth Technical Guide to the Biological Activity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative primarily recognized as a key intermediate in the synthesis of the antifungal agent terconazole. While extensive biological activity data for this specific compound is limited in publicly available literature, the piperazine and hydroxyphenyl moieties are common pharmacophores found in a wide range of biologically active molecules. This guide summarizes the known roles of this compound, explores the biological activities of its close analogs, provides detailed experimental protocols for relevant assays, and visualizes key concepts through diagrams. The focus is on its established function as a synthetic precursor and the potential biological activities inferred from related structures, including antifungal, tyrosinase inhibition, and central nervous system (CNS) modulatory effects.

Introduction

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] this compound, with the CAS number 67914-97-0, is a notable example of a piperazine-containing compound.[2] Its primary and most well-documented application is as a crucial building block in the manufacturing of terconazole, a triazole antifungal medication.[3] The structure of this compound provides the core piperazine and hydroxyphenyl components of the final terconazole molecule.[3] Beyond its role as a synthetic intermediate, research into structurally similar compounds suggests potential intrinsic biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, with reductive amination being a common laboratory-scale approach.

Reductive Amination

A prevalent method involves the reaction of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent like sodium cyanoborohydride.[3]

Experimental Protocol: Reductive Amination

-

Dissolve 1-(4-hydroxyphenyl)piperazine and acetone in a suitable solvent system, such as a mixture of methanol and water.

-

Add sodium cyanoborohydride to the stirred solution.

-

Adjust the pH of the reaction mixture to approximately 7.5 using a suitable acid (e.g., N hydrochloric acid).

-

Continue stirring at room temperature for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography).

-

Upon completion, induce precipitation of the product by adding water.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/methanol mixture, to yield pure this compound.

Biological Activities of Structurally Related Compounds

Direct quantitative data on the biological activity of this compound is scarce. However, the activities of its structural analogs provide insights into its potential pharmacological profile.

Antifungal Activity

The primary known relevance of this compound to antifungal therapy is its role as a precursor to terconazole. The antifungal mechanism of azole drugs like terconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The 4-hydroxyphenyl group is believed to be important for activity, potentially forming a hydrogen bond with the heme cofactor in the active site of CYP51.[3]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Serially dilute the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or using a spectrophotometer.

Tyrosinase Inhibition

Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have shown inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), with some compounds exhibiting IC50 values in the low micromolar range.

Table 1: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

| Compound | R Group on Arylmethanone | IC50 (µM) vs. AbTYR |

| 2 | H | 73.2 |

| 3 | 4-phenyl | 128.3 |

| 10 | 2,4-dichloro | 1.5 ± 0.1 |

| Kojic Acid (Reference) | - | 17.8 |

Data sourced from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Potential CNS and Opioid Receptor Activity

The piperazine moiety is a common feature in many drugs that target the central nervous system.[4] Additionally, analogs such as 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ receptors.[5] While the subject of this guide is a 4-hydroxyphenyl isomer, this suggests that hydroxyphenylpiperazine scaffolds can interact with opioid receptors.

Experimental Protocol: Radioligand Binding Assay for CNS Receptors

-

Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.

-

In a multi-well plate, incubate the membrane preparation with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[6]

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis, particularly as a key intermediate for the antifungal drug terconazole. While direct and extensive biological activity data for this specific molecule are not widely published, the known activities of its structural analogs suggest potential for antifungal, tyrosinase inhibitory, and CNS/opioid receptor modulatory effects. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and its derivatives. Future research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential beyond its current role as a synthetic precursor.

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. darshanpharmaindia.in [darshanpharmaindia.in]

- 3. This compound | 67914-97-0 | Benchchem [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Core Intermediate in Terconazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a critical intermediate in the synthesis of the broad-spectrum triazole antifungal agent, terconazole. The document details its chemical properties, established synthetic pathways with experimental protocols, and its pivotal role in the formation of the final active pharmaceutical ingredient.

Introduction: The Significance of this compound

This compound (CAS No. 67914-97-0) is a substituted piperazine derivative that serves as a key building block in pharmaceutical manufacturing.[1][2][3] Its primary and most well-documented application is in the synthesis of terconazole, a potent antifungal drug used for treating vulvovaginal candidiasis.[1][4][5] The structure of this intermediate provides the essential piperazine and hydroxyphenyl moieties that are incorporated into the final terconazole molecule.[1] The efficiency and scalability of its synthesis are crucial for the cost-effective production of terconazole.

Terconazole itself is a triazole ketal that functions by inhibiting the fungal cytochrome P450 enzyme 14-alpha-demethylase.[4][6] This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][6] The 4-hydroxyphenyl group, provided by the intermediate, is believed to be critical for facilitating the hydrogen bonding within the active site of the target enzyme, making the synthesis of high-purity this compound a paramount concern.[1]

Physicochemical Properties and Structural Data

A summary of the key quantitative and identifying data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 67914-97-0 | [1][2][3][7] |

| Molecular Formula | C13H20N2O | [2][3][7] |

| Molecular Weight | 220.31 g/mol | [1][2][3] |

| Melting Point | 244 - 247 °C | [2][8] |

| Appearance | White solid powder | [2] |

| Purity/Assay | 98% - 100% | [2] |

Established Synthetic Pathways

The synthesis of this compound can be achieved through several established routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. The primary methods involve reductive alkylation, direct arylation, and the demethylation of a methoxy precursor.

Method 1: Reductive Alkylation of 1-(4-Hydroxyphenyl)piperazine

This is a common laboratory-scale method that involves the direct introduction of the isopropyl group onto the piperazine nitrogen.[1]

-

Principle: The reaction proceeds via the formation of an enamine or iminium ion intermediate from the reaction of 1-(4-hydroxyphenyl)piperazine and acetone, which is then reduced in situ by a suitable reducing agent.

-

Reagents: 1-(4-Hydroxyphenyl)piperazine, Acetone, Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB).

-

Advantages: Direct, one-pot synthesis from a readily available precursor.

Method 2: Direct Arylation of 1-Isopropylpiperazine

This approach is often favored in industrial settings due to the direct coupling of the two main fragments of the molecule.[1]

-

Principle: A nucleophilic aromatic substitution reaction where the nitrogen of 1-isopropylpiperazine displaces a leaving group (e.g., a halogen) on the phenol ring.

-

Reagents: 1-Isopropylpiperazine, 4-Chlorophenol, a base such as Potassium Carbonate (K2CO3).

-

Advantages: High atom economy and suitable for large-scale production.

Method 3: Demethylation of 1-Isopropyl-4-(4-methoxyphenyl)piperazine

This alternative route involves synthesizing a methoxy-protected precursor, followed by a final deprotection step to reveal the hydroxyl group.[1]

-

Principle: The synthesis begins with the reductive alkylation of 4-(4-methoxyphenyl)piperazine with acetone. The resulting methoxy-protected intermediate is then demethylated using a strong acid to yield the final product.

-

Reagents: 1-Isopropyl-4-(4-methoxyphenyl)piperazine, Hydrobromic acid (HBr).

-

Advantages: Can simplify purification, as the polarity of the molecule changes significantly in the final step.

Experimental Protocols

The following protocols are generalized procedures based on established chemical principles for the synthesis of this compound.

Protocol 4.1: Reductive Alkylation Using Sodium Cyanoborohydride

-

Dissolution: Dissolve 1-(4-hydroxyphenyl)piperazine (1 eq.) in a suitable solvent system, such as a mixture of methanol and water.[1]

-

pH Adjustment: Adjust the pH of the solution to approximately 7.5 using a suitable acid (e.g., acetic acid).[1]

-

Addition of Ketone: Add acetone (1.5-2.0 eq.) to the reaction mixture.

-

Initiation of Reduction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the mixture for 8-12 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess reducing agent by adding an acid (e.g., dilute HCl) until gas evolution ceases. Neutralize the solution with a base (e.g., NaHCO3).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethanol and methanol to yield pure this compound.[8]

Protocol 4.2: Demethylation Using Hydrobromic Acid

-

Reaction Setup: Charge a reflux-equipped reaction vessel with 1-isopropyl-4-(4-methoxyphenyl)piperazine (1 eq.) and 48% aqueous hydrobromic acid (HBr) (excess, e.g., 5-10 eq.).[1]

-

Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for several hours (e.g., 4-8 hours).[1] Monitor the reaction by TLC until the starting material is consumed.

-

Cooling & Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product hydrobromide salt may precipitate.

-

Neutralization: Slowly add a base (e.g., concentrated NaOH or NH4OH solution) to the cold mixture to neutralize the excess acid and deprotonate the product, causing it to precipitate. Adjust to a pH of ~8-9.

-

Isolation & Purification: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization.

Role in Terconazole Synthesis & Mechanism of Action

This compound is the penultimate intermediate that introduces the side chain responsible for anchoring the drug in the active site of its target enzyme.

The synthesis of terconazole concludes with the coupling of this compound with a second key intermediate, typically an activated derivative of the dioxolane core, such as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate. The hydroxyl group of the piperazine intermediate is deprotonated by a base, and the resulting phenoxide ion acts as a nucleophile, displacing the leaving group (e.g., mesylate or tosylate) on the dioxolane intermediate to form the final ether linkage of terconazole.

Mechanism of Action of Terconazole

The final drug, terconazole, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[4][6]

-

Inhibition of CYP51: Terconazole binds to and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[9]

-

Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol, a vital sterol for the fungal cell membrane.[4][6]

-

Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols compromise the structural integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[5][6]

Conclusion

This compound is a non-negotiable component in the modern synthesis of terconazole. Its molecular structure is integral to the pharmacological activity of the final drug. A thorough understanding of its synthesis, purification, and physicochemical properties is essential for any researcher or professional involved in the development and manufacturing of triazole antifungal agents. The synthetic routes outlined in this guide offer versatile options for producing this key intermediate with high yield and purity, ensuring the quality and efficacy of the resulting terconazole.

References

- 1. This compound | 67914-97-0 | Benchchem [benchchem.com]

- 2. darshanpharmaindia.in [darshanpharmaindia.in]

- 3. This compound | 67914-97-0 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Terconazole? [synapse.patsnap.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. Terconazole - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for the key pharmaceutical intermediate, 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS No: 67914-97-0). This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Terconazole.

Molecular Structure and Properties

This compound is a disubstituted piperazine derivative featuring an isopropyl group on one nitrogen and a 4-hydroxyphenyl group on the other.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Appearance | White solid powder |

| Melting Point | 244-247 °C[1] |

Synthesis Pathway: Reductive Amination

A prevalent method for the synthesis of this compound is the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent, such as sodium cyanoborohydride.[1]

Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | Ar-OH |

| ~6.7 | d | 2H | Ar-H (ortho to OH) |

| ~6.6 | d | 2H | Ar-H (meta to OH) |

| ~3.0 | m | 4H | Piperazine-H (adjacent to N-Ar) |

| ~2.7 | m | 1H | CH (isopropyl) |

| ~2.6 | m | 4H | Piperazine-H (adjacent to N-isopropyl) |

| ~1.0 | d | 6H | CH₃ (isopropyl) |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~150 | Ar-C (C-OH) |

| ~145 | Ar-C (C-N) |

| ~118 | Ar-CH (ortho to OH) |

| ~115 | Ar-CH (meta to OH) |

| ~55 | CH (isopropyl) |

| ~50 | Piperazine-CH₂ (adjacent to N-Ar) |

| ~48 | Piperazine-CH₂ (adjacent to N-isopropyl) |

| ~18 | CH₃ (isopropyl) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2970-2800 | Medium-Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (phenol) |

| 1180 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS) Data (Predicted)

-

Ionization Mode: Electrospray (ESI), Positive

| m/z | Assignment |

| 221.16 | [M+H]⁺ |

| 179.12 | [M+H - C₃H₆]⁺ |

| 135.08 | [HOC₆H₄N(CH₂)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Analysis

NMR experimental workflow.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2][3] The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to a height of approximately 4-5 cm.[2][4]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used for analysis.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[2]

Infrared (IR) Spectroscopy

Workflow for ATR-FTIR Analysis

ATR-FTIR experimental workflow.

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Workflow for ESI-MS Analysis

ESI-MS experimental workflow.

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[6]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone spectrometer or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or LC elution. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-500) in positive ion mode to observe the protonated molecule [M+H]⁺ and any characteristic fragment ions. Key source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature are optimized to obtain a stable and intense signal.

References

- 1. prepchem.com [prepchem.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

1-Isopropyl-4-(4-hydroxyphenyl)piperazine molecular weight and formula

An In-depth Technical Guide on 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format for clarity and ease of use.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and chemical synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O | [1][2][3] |

| Molecular Weight | 220.31 g/mol | [1][2][3][4] |

| CAS Number | 67914-97-0 | [1][2][4] |

| Synonyms | 4-(4-Isopropylpiperazin-1-yl)phenol, 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | [3] |

Structural Relationship

The molecular structure of this compound consists of three primary moieties linked together. The central piperazine ring serves as a scaffold, connecting an isopropyl group at one nitrogen atom and a 4-hydroxyphenyl group at the other. This arrangement is key to its chemical properties and interactions.

Experimental Protocols: Synthesis Overview

The synthesis of this compound is often achieved via N-alkylation or N-arylation reactions. A common laboratory-scale method is the reductive alkylation of 1-(4-hydroxyphenyl)piperazine with acetone in the presence of a reducing agent.[4] An alternative industrial approach involves the reaction between 1-isopropylpiperazine and 4-chlorophenol under basic conditions at elevated temperatures.[4] The selection of a specific protocol depends on factors such as scale, available precursors, and desired purity.

References

Navigating the Solubility Landscape of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine: A Technical Guide

For Immediate Release

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility. The key properties of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine are summarized below.

| Property | Value | Source |

| CAS Number | 67914-97-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | White solid powder | [1] |

| Melting Point | 244-247 °C | [1] |

| Assay | 98% - 100% | [1] |

Inferred Solubility and Context from Terconazole

This compound serves as a crucial building block in the synthesis of Terconazole.[1][3] The solubility of the final API, Terconazole, can provide valuable clues regarding the potential solubility of its precursor. Terconazole is reported to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and is sparingly soluble in aqueous buffers.[5] This suggests that this compound is also likely to exhibit good solubility in polar organic solvents. The synthesis of this intermediate itself involves a methanol-water solvent system, indicating its solubility in such mixtures.[3]

| Solvent | Solubility of Terconazole |

| Ethanol | ~1 mg/mL |

| DMSO | ~2 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/ml |

| Aqueous Buffers | Sparingly soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a definitive understanding of the solubility of this compound, empirical determination is necessary. The "shake-flask" method is a widely recognized and recommended protocol for determining the equilibrium solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, phosphate buffer solutions at various pH values)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flasks in a mechanical shaker with controlled temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the specific solvent, expressed in units such as mg/mL or mol/L.

Visualizing Methodologies

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the synthetic context of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Synthesis of Terconazole from its Intermediate.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for approaching its solubility. By understanding its physicochemical properties, leveraging data from the related compound Terconazole, and employing standardized experimental protocols like the shake-flask method, researchers can effectively determine the solubility profile of this important pharmaceutical intermediate. This information is critical for optimizing reaction conditions, developing purification strategies, and ensuring the efficient synthesis of the final active pharmaceutical ingredient.

References

- 1. darshanpharmaindia.in [darshanpharmaindia.in]

- 2. This compound | 67914-97-0 [chemicalbook.com]

- 3. This compound | 67914-97-0 | Benchchem [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in the development of pharmaceutical agents, notably the antifungal drug terconazole.[1] The primary method detailed is a one-pot reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams illustrating the synthetic pathway and a general experimental workflow. Additionally, the biological context of this molecule as an inhibitor of ergosterol synthesis is discussed and illustrated.

Introduction

This compound is a crucial synthetic building block in the pharmaceutical industry.[1] Its structure is integral to the formation of more complex molecules, most notably as a precursor to the triazole antifungal agent, terconazole.[1] The synthesis of this intermediate is a critical step in the overall manufacturing process of such drugs. Reductive amination serves as a powerful and widely used method for the formation of C-N bonds, offering a reliable route to this and other substituted piperazine derivatives. This method involves the reaction of a carbonyl compound (acetone) with an amine (1-(4-hydroxyphenyl)piperazine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine product. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their biological activities. The antifungal mechanism of action for compounds derived from this scaffold is often attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51).[1] The hydroxyphenyl group plays a significant role in this activity.[1] Furthermore, the phenolic moiety imparts antioxidant properties to these molecules by scavenging free radicals.[1]

Reductive Amination Synthesis Pathway

The synthesis of this compound is achieved through the reductive amination of 1-(4-hydroxyphenyl)piperazine with acetone. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced by a hydride agent.

Caption: Reaction scheme for the reductive amination synthesis.

Data Presentation: Reductive Amination Protocols

The following table summarizes a specific experimental protocol for the synthesis of this compound and provides a general comparison with another common reductive amination reagent.

| Parameter | Protocol 1: Sodium Cyanoborohydride | General Protocol 2: Sodium Triacetoxyborohydride |

| Starting Amine | N-(4-hydroxyphenyl)piperazine | N-(4-hydroxyphenyl)piperazine |

| Carbonyl Source | Acetone | Acetone |

| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | Sodium Triacetoxyborohydride (NaBH(OAc)3) |

| Solvent | Methanol/Water | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| pH | Adjusted to ~7.5 | Often used with acetic acid as a catalyst |

| Temperature | Room Temperature (~20°C) | Room Temperature |

| Reaction Time | 27 hours (in total) | Typically overnight |

| Yield | 72%[2] | Generally high yielding |

| Product Purity | Crystalline solid after recrystallization[2] | High purity often achieved after workup |

| Melting Point | 244-246°C[2] | 245-247°C |

Experimental Protocols

Protocol 1: Synthesis using Sodium Cyanoborohydride [2]

This protocol is based on a documented procedure for the synthesis of this compound.

Materials:

-

N-(4-hydroxyphenyl)piperazine (5.35 g)

-

Acetone (17.4 g total)

-

Sodium cyanoborohydride (5.67 g total)

-

Methanol (100 ml)

-

Water (20 ml)

-

1N Hydrochloric acid

-

Ethanol

-

Phosphorous pentoxide

Procedure:

-

In a suitable reaction vessel, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.

-

To the stirred solution, add 3.78 g of sodium cyanoborohydride.

-

Adjust the pH of the resulting solution to 7.5 by the dropwise addition of 1N hydrochloric acid.

-

Continue stirring the reaction mixture at room temperature (~20°C) for 19 hours.

-

After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride to the mixture.

-

Re-adjust the pH to 7.5 with 1N hydrochloric acid.

-

Continue stirring at room temperature for an additional 8 hours.

-

After the reaction is complete, add 100 ml of water to the reaction mixture to precipitate the product.

-

Collect the precipitated solid by suction filtration.

-

Dry the crude product under vacuum over phosphorous pentoxide to a constant weight.

-

Recrystallize the crude material from a mixture of ethanol and methanol to obtain pure this compound as a crystalline solid.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Biological Context: Inhibition of Ergosterol Synthesis

This compound is a precursor to antifungal agents that function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol production leads to a compromised cell membrane and ultimately, fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols: N-alkylation of 1-(4-hydroxyphenyl)piperazine with Acetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the N-alkylation of 1-(4-hydroxyphenyl)piperazine with acetone to synthesize 1-isopropyl-4-(4-hydroxyphenyl)piperazine. This reaction is a classic example of reductive amination, a widely used method in medicinal chemistry and drug development for the formation of carbon-nitrogen bonds.

Introduction

The N-alkylation of piperazine derivatives is a fundamental transformation in the synthesis of a wide array of pharmacologically active compounds. 1-(4-hydroxyphenyl)piperazine is a versatile building block used in the development of therapeutics such as antidepressants and antipsychotics[1]. Its N-alkylation with acetone yields this compound, an important precursor in pharmaceutical manufacturing[2].

The most common and effective method for this transformation is reductive amination. This process involves the reaction of the secondary amine on the piperazine ring with acetone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to the corresponding tertiary amine[3][4]. This one-pot reaction is often preferred due to its efficiency and mild reaction conditions[4].

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation[3][5]. However, sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this reaction as it is selective for the reduction of the iminium ion in the presence of the ketone starting material, especially under mildly acidic to neutral conditions[3][5].

Reaction Principle

The N-alkylation of 1-(4-hydroxyphenyl)piperazine with acetone proceeds via a two-step mechanism within a single pot:

-

Iminium Ion Formation: The secondary amine of 1-(4-hydroxyphenyl)piperazine nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration under weakly acidic conditions leads to the formation of an intermediate iminium ion.

-

Reduction: A hydride-based reducing agent, such as sodium cyanoborohydride, selectively reduces the iminium ion to yield the N-isopropyl product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental protocol for the N-alkylation of 1-(4-hydroxyphenyl)piperazine with acetone[6].

| Parameter | Value |

| Starting Material: 1-(4-hydroxyphenyl)piperazine | 5.35 g |

| Reagent: Acetone | 8.7 g (initially), 8.7 g (added later) |

| Reducing Agent: Sodium Cyanoborohydride | 3.78 g (initially), 1.89 g (added later) |

| Solvent System | Methanol (100 ml) and Water (20 ml) |

| Reaction pH | 7.5 |

| Reaction Time | 27 hours (19 hours + 8 hours) |

| Reaction Temperature | Room Temperature (~20°C) |

| Product Yield (recrystallized) | 4.78 g |

| Theoretical Yield | ~6.64 g |

| Percentage Yield | 72% |

| Melting Point of Product | 244-246°C |

Experimental Protocol

This protocol is based on a documented laboratory procedure for the synthesis of this compound[6].

Materials:

-

1-(4-hydroxyphenyl)piperazine (5.35 g)

-

Acetone (17.4 g total)

-

Sodium cyanoborohydride (5.67 g total)

-

Methanol (100 ml)

-

Water (120 ml total)

-

1N Hydrochloric acid

-

Phosphorous pentoxide (for drying)

-

Ethanol (for recrystallization)

Equipment:

-

Magnetic stirrer and stir bar

-

Reaction flask (e.g., 250 ml round-bottom flask)

-

pH meter or pH indicator strips

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 5.35 g of N-(4-hydroxyphenyl)piperazine and 8.7 g of acetone in a mixture of 100 ml of methanol and 20 ml of water.

-

Initial Reduction: While stirring the solution, add 3.78 g of sodium cyanoborohydride.

-

pH Adjustment: Carefully adjust the pH of the resulting solution to 7.5 by the dropwise addition of 1N hydrochloric acid.

-

First Stirring Period: Continue stirring the reaction mixture at room temperature (approximately 20°C) for 19 hours.

-

Second Reagent Addition: After 19 hours, add an additional 8.7 g of acetone and 1.89 g of sodium cyanoborohydride to the mixture.

-

Second pH Adjustment: Re-adjust the pH to 7.5 with 1N hydrochloric acid.

-

Second Stirring Period: Continue to stir the reaction mixture at room temperature for an additional 8 hours.

-

Product Precipitation: After the second stirring period, add 100 ml of water to the reaction mixture to precipitate the solid product.

-

Isolation: Collect the precipitated solid by suction filtration.

-

Drying: Dry the crude product in a vacuum desiccator over phosphorous pentoxide until a constant weight is achieved.

-

Purification: Recrystallize the crude material from a mixture of ethanol and methanol to obtain pure this compound as a crystalline solid.

Visualizations

Below are diagrams illustrating the chemical reaction pathway and a typical experimental workflow for this synthesis.

Caption: Chemical reaction pathway for the N-alkylation of 1-(4-hydroxyphenyl)piperazine.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 67914-97-0 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a key chemical intermediate in the synthesis of the broad-spectrum triazole antifungal agent, terconazole.[1] Structurally, it possesses a phenylpiperazine moiety, a scaffold known for a variety of biological activities. While primarily utilized as a building block, the inherent structural features of this compound and its derivatives warrant investigation into their intrinsic antifungal properties. This document provides a framework for the evaluation of this compound and its analogues as potential antifungal agents, outlining key experimental protocols and data presentation formats.

The primary proposed mechanism of action for antifungal agents derived from this scaffold, such as terconazole, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This is achieved through the targeting of the fungal enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The 4-hydroxyphenyl group of this compound is thought to be crucial for this activity, potentially by forming hydrogen bonds with the heme cofactor in the active site of CYP51.[1]

Quantitative Data Summary

While specific experimental data for the antifungal activity of this compound is not extensively available in the public domain, the following tables provide a template for presenting such data upon experimental determination. The values presented are hypothetical and for illustrative purposes only, based on activities observed for other antifungal piperazine derivatives.

Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans ATCC 90028 | 16 | 64 |

| Candida glabrata ATCC 90030 | 32 | >64 |

| Candida krusei ATCC 6258 | 8 | 32 |

| Aspergillus fumigatus ATCC 204305 | 32 | >64 |

| Cryptococcus neoformans ATCC 208821 | 16 | 64 |

Table 2: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | IC50 (µM) |

| HEK293 (Human Embryonic Kidney) | >100 |

| HepG2 (Human Hepatocellular Carcinoma) | 85 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal strains (e.g., Candida spp., Aspergillus spp.)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to the final inoculum concentration (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds).

-

Assay Setup: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include positive (inoculum only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, determined visually or by measuring absorbance at 490 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

-

Completed MIC assay plate

-

Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

-

Sterile pipette tips

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

-

Spot the aliquot onto a fresh agar plate.

-

Incubate the plates at 35°C until growth is visible in the control spots.

-